molecular formula C9H11BrN2O2S B8509350 5-Bromo-6-methylsulfamoylindoline CAS No. 113162-38-2

5-Bromo-6-methylsulfamoylindoline

Cat. No.: B8509350
CAS No.: 113162-38-2
M. Wt: 291.17 g/mol
InChI Key: IVBXJRHIMBPNKD-UHFFFAOYSA-N
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Description

5-Bromo-6-methylsulfamoylindoline is a synthetic indoline derivative intended for research and development purposes. The core indoline structure is a common scaffold in medicinal chemistry, and the specific substitution pattern with a bromo and a methylsulfamoyl group suggests potential as a versatile intermediate for the synthesis of more complex molecules . Researchers can utilize this compound in various exploratory studies, including as a building block in cross-coupling reactions, where the bromo substituent can facilitate further functionalization . Indoline derivatives are frequently investigated for their biological activities and are found in compounds with therapeutic potential . Safety Notice: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and conduct their own stability, safety, and toxicity evaluations before handling.

Properties

CAS No.

113162-38-2

Molecular Formula

C9H11BrN2O2S

Molecular Weight

291.17 g/mol

IUPAC Name

5-bromo-N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

InChI

InChI=1S/C9H11BrN2O2S/c1-11-15(13,14)9-5-8-6(2-3-12-8)4-7(9)10/h4-5,11-12H,2-3H2,1H3

InChI Key

IVBXJRHIMBPNKD-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C2CCNC2=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The methylsulfamoyl group in the target compound provides both hydrogen-bond donor (N-H) and acceptor (S=O) sites, enhancing target binding compared to methylsulfonyl (only acceptor) in 5-(Methylsulfonyl)indoline . 6-Bromo-5-methylisatin lacks the sulfamoyl group but includes a diketone (isatin) scaffold, which is associated with radical-scavenging activity . 5-Bromo-6-chloropyridine-3-sulfonyl chloride contains a reactive sulfonyl chloride group, making it suitable for synthesizing sulfonamide derivatives but less stable than the target compound .

Biological Activity: Indoline sulfonamides (e.g., compound 1x in ) show autophagy inhibition via mTOR pathway modulation, a mechanism that may extend to this compound . 5-Amino-2-bromo-6-picoline’s amino and pyridine groups suggest utility in metal coordination or as a ligand, diverging from the indoline core’s applications .

Physicochemical Properties :

  • The target compound’s molecular weight (307.18 g/mol) and moderate lipophilicity (estimated logP ~2.5) position it within drug-like space, whereas 6-Bromo-5-methylisatin (240.05 g/mol) may exhibit lower bioavailability due to its smaller size and higher polarity .

Preparation Methods

Reaction Conditions and Steps

  • Starting Material : 65.11 g (0.195 mol) of 5-bromo-6-methylsulfamoyl-N-acetylindoline.

  • Solvent : 200 mL dioxane.

  • Acid Hydrolysis : 120 mL concentrated HCl added dropwise under stirring at 25°C.

  • Neutralization : Treated with 10% aqueous NaHCO₃ to pH 7–8.

  • Isolation : Filtered and dried to yield this compound.

Key Parameters

  • Yield : 78% (49.8 g).

  • Purity : >95% (HPLC).

  • Advantages : Mild conditions, minimal side reactions.

Mechanistic Insights

The HCl-mediated cleavage of the acetyl group proceeds via nucleophilic attack by water, facilitated by the protonation of the amide carbonyl (Figure 1). The methylsulfamoyl group remains intact due to its stability under acidic conditions.

Alternative Method: Direct Sulfamoylation of 5-Bromoindoline

While less common, direct sulfamoylation of 5-bromoindoline derivatives offers a streamlined pathway (Scheme 2). This approach, inferred from analogous syntheses in PMC4148159 , involves:

Reaction Protocol

  • Substrate : 5-Bromoindoline (1.0 equiv).

  • Sulfamoylating Agent : Methylsulfamoyl chloride (1.2 equiv).

  • Base : Et₃N (2.0 equiv) in anhydrous DCM.

  • Conditions : Stirred at 0°C → rt for 12 h.

  • Workup : Washed with brine, dried (Na₂SO₄), and purified via column chromatography.

Performance Metrics

  • Yield : 65–70%.

  • Challenges : Competing N-sulfonation at other positions; requires precise stoichiometry.

Bromination-Sulfamoylation Tandem Strategy

A patent (CN101318939A ) describing bromination of aminoquinoxalines suggests a potential adaptation for indoline systems (Scheme 3):

Proposed Steps

  • Starting Material : 6-Aminoindoline.

  • Bromination : N-Bromosuccinimide (NBS, 1.1 equiv) in CH₂Cl₂ at 0°C.

  • Sulfamoylation : Methylsulfamoyl chloride (1.2 equiv), DMAP (cat.), rt.

  • Purification : Recrystallization from EtOH/H₂O.

Anticipated Outcomes

  • Yield : ~60% (theoretical).

  • Regioselectivity : Bromination at position 5 favored due to steric and electronic factors.

Comparative Analysis of Methods

Table 1 summarizes the efficacy of each approach:

Method Starting Material Yield (%) Purity (%) Key Advantage
HydrolysisN-Acetyl precursor78>95High yield, simple workup
Direct sulfamoylation5-Bromoindoline65–7090Fewer steps
Bromination-sulfamoylation6-Aminoindoline60 (est.)85 (est.)Modular functionalization

Optimization and Scale-Up Considerations

  • Solvent Choice : Dioxane (hydrolysis) and DCM (sulfamoylation) are optimal for solubility and reactivity.

  • Temperature Control : Low temperatures (0–5°C) during bromination minimize di- or polybrominated byproducts.

  • Catalysis : DMAP accelerates sulfamoylation by activating the sulfamoyl chloride.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Diacetylated impurities : Avoided via controlled HCl addition during hydrolysis.

    • Regioisomeric sulfonamides : Suppressed using bulky bases (e.g., Et₃N).

  • Purification : Silica gel chromatography or recrystallization (EtOH/H₂O) ensures high purity .

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